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molecular formula C6H11N3 B1332013 (1,3-dimethyl-1H-pyrazol-4-yl)methanamine CAS No. 400756-28-7

(1,3-dimethyl-1H-pyrazol-4-yl)methanamine

Cat. No. B1332013
M. Wt: 125.17 g/mol
InChI Key: VERSVOWJFSHXSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09353104B2

Procedure details

To a solution of compound 4 (120 mg, 0.61 mmol) in THF (5 mL) was added LAH (43 mg, 3.78 mmol). The resulting mixture was stirred at room temperature overnight. Water was added and the resulting mixture was filtered. Organic layer was separated and then concentrated in vacuum to give a white solid (crude product). LCMS (ESI) m/z=126 (M+H)+.
Name
compound 4
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Quantity
43 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Cl[C:3]1[N:7]([CH3:8])[N:6]=[C:5]([CH3:9])[C:4]=1[CH2:10][NH2:11].[H-].[H-].[H-].[H-].[Li+].[Al+3].O>C1COCC1>[CH3:8][N:7]1[CH:3]=[C:4]([CH2:10][NH2:11])[C:5]([CH3:9])=[N:6]1 |f:0.1,2.3.4.5.6.7|

Inputs

Step One
Name
compound 4
Quantity
120 mg
Type
reactant
Smiles
Cl.ClC1=C(C(=NN1C)C)CN
Name
Quantity
43 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting mixture was filtered
CUSTOM
Type
CUSTOM
Details
Organic layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
to give a white solid (crude product)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CN1N=C(C(=C1)CN)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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